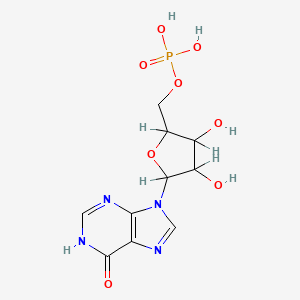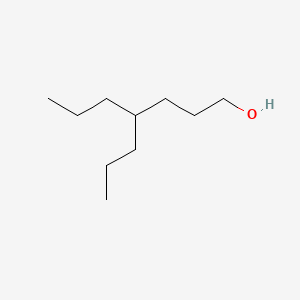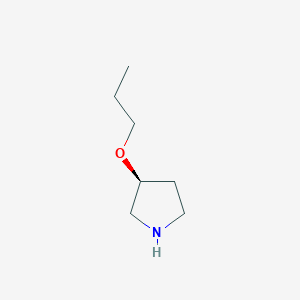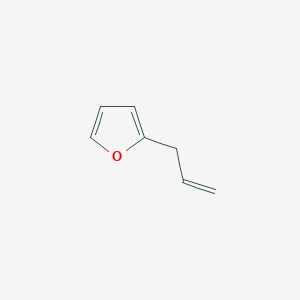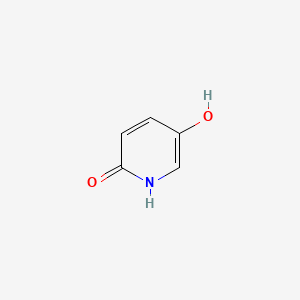
2,5-Dihydroxypyridine
描述
2,5-Dihydroxypyridine is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the pyridine ring. This compound is of significant interest due to its role as an intermediate in various biochemical pathways, particularly in the degradation of nicotine and nicotinic acid.
作用机制
Target of Action
The primary target of 2,5-Dihydroxypyridine is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
This compound works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This results in a drop in blood pressure .
Biochemical Pathways
The degradation of this compound is initiated by α-hydroxylation, producing the major metabolite this compound . This is then transformed by a Fe2±dependent dioxygenase to form N-formylmaleamic acid . The oxidation of this compound to break the pyridine ring into N-formylmaleamic acid is catalyzed by this compound dioxygenase .
Pharmacokinetics
Related compounds such as dihydropyridines have been shown to have high first-pass metabolism that reduces their bioavailability . The time to peak concentration and duration of action is relatively short, except for newer generation blockers .
Result of Action
The result of the action of this compound is a decrease in blood vessel contraction, leading to sustained vasodilation . This in turn reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Action Environment
The degradation of this compound is influenced by environmental factors. It has been shown that certain bacteria, such as Pseudomonas putida KT2440, can degrade this compound . This suggests that the presence of certain microorganisms in the environment can influence the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
2,5-Dihydroxypyridine is involved in biochemical reactions, particularly in the degradation of nicotine . It interacts with enzymes such as cytochrome P450 monooxygenases (CYPs), FAD-containing amine oxidase, molybdenum cofactor (Moco)-containing hydroxylase, and NADH-dependent and FAD-containing hydroxylase . These interactions are crucial for the demethylation pathway of nicotine degradation .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of nicotine degradation. It is a midway metabolite in nicotinic acid catabolism . It influences cell function by participating in the oxidative degradation for energy conservation and bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound dioxygenase, a non-heme iron enzyme, is significant in the cleavage of heterocyclic compounds such as 2,5-dihydropyridine . This enzyme contains a 2-His-1-carboxylate triad and a serine residue, implying the existence of extraordinary reaction mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used for the production of 2,5-DHP from 6-hydroxy-3-succinoylpyridine (HSP) in the presence of nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD) . After 8 reaction cycles and 6 days of storage, 51.3% and 75.0% of the initial enzyme activity remained, respectively .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of different dosages of this compound in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of nicotinate and nicotinamide . It is a significant compound in the aerobic nicotinate degradation pathway .
Transport and Distribution
It is known to be soluble in water, alcohol, and ether, suggesting it could be distributed in aqueous environments within the cell .
Subcellular Localization
Given its role in metabolic pathways, it is likely to be found in the cytoplasm where these reactions typically occur .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxypyridine can be synthesized through the hydroxylation of pyridine derivatives. One efficient method involves the use of immobilized nicotine hydroxylase from Pseudomonas species. In this process, 6-hydroxy-3-succinoylpyridine is converted to this compound in the presence of nicotinamide adenine dinucleotide and flavin adenine dinucleotide .
Industrial Production Methods: The industrial production of this compound often employs biocatalytic processes due to their specificity and efficiency. Immobilized enzymes, such as nicotine hydroxylase, are used to catalyze the conversion of precursor compounds under controlled conditions, ensuring high yield and purity .
化学反应分析
Types of Reactions: 2,5-Dihydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Ethers, esters, and other substituted pyridine compounds.
科学研究应用
2,5-Dihydroxypyridine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is involved in the metabolic pathways of nicotine and nicotinic acid, making it a subject of study in microbial degradation processes.
相似化合物的比较
2-Hydroxypyridine: Another hydroxylated pyridine derivative, but with only one hydroxyl group at the 2 position.
2,6-Dihydroxypyridine: Similar to 2,5-dihydroxypyridine but with hydroxyl groups at the 2 and 6 positions.
2-Pyridone: A tautomeric form of 2-hydroxypyridine, existing in equilibrium with it.
Uniqueness: this compound is unique due to its specific positioning of hydroxyl groups, which influences its reactivity and role in biochemical pathways. Its ability to participate in both hydroxylation and ring fission reactions makes it a valuable intermediate in the study of nicotine and nicotinic acid metabolism .
属性
IUPAC Name |
5-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGPEDOMXOLANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199504 | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84719-33-5, 5154-01-8 | |
| Record name | 2,5-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5154-01-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


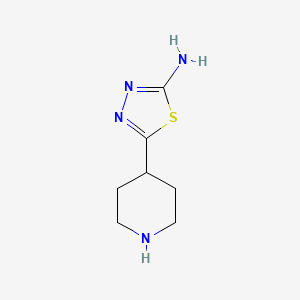
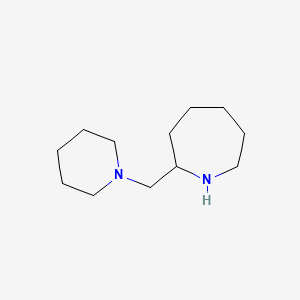
![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)
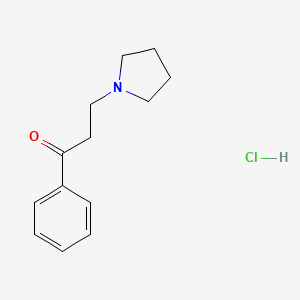
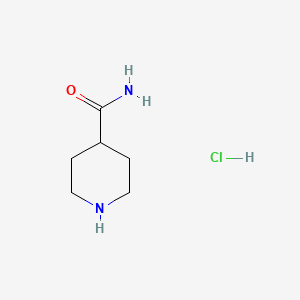
![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)

